molecular formula C11H19Cl2N3O B2595214 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride CAS No. 2243511-82-0

1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride

Cat. No.: B2595214
CAS No.: 2243511-82-0
M. Wt: 280.19
InChI Key: IOHPRNBJMOJVLM-UHFFFAOYSA-N
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Description

1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane] dihydrochloride is a spirocyclic compound featuring a fused imidazo[4,5-c]pyridine core linked to an oxane ring via a spiro junction. The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies. Key structural attributes include:

  • Molecular formula: C₈H₁₆Cl₂N₂O (inferred from dihydrochloride salt and spirocyclic framework; discrepancies in reported data noted) .
  • Molecular weight: ~210–230 g/mol (exact value varies by source).
  • Synthesis: Likely derived from thermal electrocyclic reactions or Wittig alkylation, as seen in analogous imidazo[4,5-c]pyridine syntheses .

Properties

IUPAC Name

1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-14-8-12-10-9(14)2-5-13-11(10)3-6-15-7-4-11;;/h8,13H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHPRNBJMOJVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCNC23CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride typically involves a multi-step process. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced imidazopyridine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Versatile Intermediate in Organic Chemistry
The compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique spirocyclic structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry and materials science. The synthesis typically involves multiple steps, including cyclization reactions with precursors like aminopyridines and aldehydes to form the imidazo[4,5-c]pyridine core.

Industrial Production
In industrial settings, the production of this compound may utilize high-throughput techniques to enhance efficiency and cost-effectiveness. Catalysts and optimized reaction conditions are employed to improve yields and minimize by-products during synthesis. Purification methods such as recrystallization or chromatography ensure high purity of the final product.

Biological Applications

Antimicrobial and Antiviral Activities
Research indicates that 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride exhibits promising antimicrobial and antiviral properties. It has been tested in various biological assays that demonstrate its effectiveness against different pathogens. The compound's ability to interact with multiple biological targets enhances its potential for drug development aimed at treating infections.

Anticancer Potential
The compound is also being explored for its anticancer properties. Studies suggest that it may modulate various biological pathways involved in cancer progression. Its mechanism of action likely involves interactions with specific molecular targets that are critical in disease processes. Ongoing research aims to develop derivatives with improved efficacy and safety profiles for cancer treatment .

Therapeutic Applications

Drug Development
Given its bioactive properties, this compound is being investigated for potential therapeutic applications. It shows promise in treating various diseases, including infections and cancer. Research focuses on enhancing its effectiveness through structural modifications to optimize therapeutic outcomes while minimizing side effects .

Indoleamine 2,3-Dioxygenase Inhibition
Recent studies have highlighted the compound's role in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor-induced immunosuppression. This inhibition could enhance the effectiveness of existing anti-cancer treatments by counteracting tumor-mediated immune evasion strategies .

Case Studies and Research Findings

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains in vitro.
Anticancer MechanismsInduced apoptosis in cancer cell lines through specific molecular interactions.
IDO InhibitionEnhanced anti-cancer effects when combined with standard chemotherapy agents.

Mechanism of Action

The mechanism of action of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4’-oxane];dihydrochloride involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. The compound may also inhibit enzymes like proton pumps and aromatase, affecting gastric acid secretion and estrogen synthesis, respectively .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Reported Bioactivity References
1-Methylspiro[imidazo[4,5-c]pyridine-4,4'-oxane] dihydrochloride (Target Compound) C₈H₁₆Cl₂N₂O ~210–230 Spiro-oxane, methyl substituent Not explicitly reported; inferred kinase inhibition
1-Cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine dihydrochloride C₉H₁₅Cl₂N₃ 248.16 Cyclopropyl substituent Antiviral/immunostimulant (structural analogy)
5-Ethylspiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride C₁₂H₂₂Cl₂N₄ 293.24 Ethyl substituent, spiro-piperidine Kinase inhibition (BTK/Syk targets)
Imidazo[4,5-c]pyridine-2-oxime derivatives Variable Variable Oxime/hydroxylamine at C2 Immunostimulant, cytokine modulation
6-Chloro-7-(piperazinyl)imidazo[4,5-b]pyridine C₁₃H₁₆ClN₇ 313.77 Chloro and piperazinyl groups, [4,5-b] isomer Weaker BTK inhibition vs. [4,5-c] isomers

Key Findings from Comparative Studies:

Core Scaffold Impact :

  • Imidazo[4,5-c ]pyridine derivatives exhibit superior BTK inhibition compared to imidazo[4,5-b ]pyridine analogs. For example, imidazo[4,5-c]pyridine-based compounds showed IC₅₀ values <100 nM against BTK, while [4,5-b] isomers were less potent .
  • The spirocyclic framework (e.g., oxane or piperidine) enhances metabolic stability by restricting rotational freedom .

Substituent Effects: C6 Position: Tolerance for bulky groups (e.g., ethyl, aryl) in imidazo[4,5-c]pyridines improves BTK selectivity . N1 Position: Methyl or cyclopropyl groups optimize steric compatibility with kinase ATP-binding pockets . C2 Modifications: Oxime/hydroxylamine substituents shift activity toward immunostimulation rather than kinase inhibition .

Therapeutic Potential: Spirocyclic derivatives (e.g., 5-Ethylspiro[imidazo[4,5-c]pyridine-4,4'-piperidine]) demonstrate efficacy in B-lymphoid neoplasm models due to dual BTK/Syk inhibition . Non-spiro analogs with oxime groups (e.g., imidazo[4,5-c]pyridine-2-oxime) are prioritized for antiviral applications .

Biological Activity

1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride is a complex organic compound categorized under imidazopyridines. Its unique structural features contribute to a range of biological activities and therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It is characterized by a spiro linkage between an imidazo[4,5-c]pyridine and an oxane ring. The molecular formula is C11H17Cl2N3OC_{11}H_{17}Cl_2N_3O, and it has a molecular weight of approximately 272.17 g/mol.

This compound exhibits its biological effects primarily through the following mechanisms:

  • GABA A Receptor Agonism : The compound acts as an agonist at GABA A receptors, enhancing inhibitory neurotransmission. This mechanism is associated with sedative and anxiolytic effects.
  • Proton Pump Inhibition : It may inhibit proton pumps, affecting gastric acid secretion.
  • Aromatase Inhibition : The compound has been studied for its potential to inhibit aromatase, thereby influencing estrogen synthesis.

Therapeutic Applications

The diverse biological activities suggest several therapeutic applications:

  • Anxiolytic and Sedative : Due to its GABA A receptor activity.
  • Gastroprotective : Potential use in conditions related to excessive gastric acid secretion.
  • Antitumor Activity : Investigated for its role in inhibiting cancer cell growth through various pathways.

Case Studies and Experimental Data

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of imidazopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-Methylspiro have shown enhanced activity against Mia PaCa-2 and PANC-1 cell lines .
  • GABA A Receptor Studies : Research indicates that the compound enhances GABA-induced currents in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety disorders .
  • Structure-Activity Relationship (SAR) : Studies have explored the SAR of imidazopyridine derivatives. Modifications at specific positions on the imidazopyridine core have been linked to increased potency against cancer cells and improved receptor binding affinities .

Data Table: Biological Activities of 1-Methylspiro Derivatives

Activity TypeMechanismReference
AnxiolyticGABA A receptor agonism
AntitumorCytotoxicity against cancer cells
GastroprotectiveProton pump inhibition
Estrogen synthesisAromatase inhibition

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane] dihydrochloride?

  • Methodological Answer : Use a combination of 1H NMR and 13C NMR to assign proton and carbon environments, particularly focusing on the spirocyclic and imidazo-pyridine moieties. For example, in similar compounds (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives), NMR chemical shifts in DMSO-d6 or CDCl3 resolve sp3 hybridized carbons and aromatic protons . High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight accuracy (e.g., <1 ppm error), as demonstrated for related dihydrochloride salts . Infrared spectroscopy (IR) can confirm functional groups like secondary amines or chloride counterions .

Q. How should researchers select solvents for synthesizing or recrystallizing this compound?

  • Methodological Answer : Polar aprotic solvents like DMSO , DMF , or acetonitrile are preferred for reactions involving spirocyclic heterocycles due to their ability to dissolve polar intermediates and stabilize transition states . For recrystallization, use mixed solvents (e.g., ethanol/water) to enhance solubility and yield high-purity crystals. Evidence from similar compounds shows that solvent choice impacts reaction efficiency by up to 20% .

Q. What are the critical parameters for ensuring compound stability during storage?

  • Methodological Answer : Store the dihydrochloride salt in airtight, light-resistant containers under inert gas (N2/Ar) at −20°C. Hydroscopicity and sensitivity to humidity are common in imidazo-pyridine derivatives; thus, desiccants like silica gel are essential. Waste must be segregated and handled by certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NMR peaks or HRMS deviations)?

  • Methodological Answer :

  • Step 1 : Verify synthetic purity via HPLC (e.g., ≥98% purity threshold) to rule out byproducts .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, in tetrahydroimidazo-pyridines, NOESY correlations can clarify spatial proximity of methyl groups to the spiro-oxane ring .
  • Step 3 : Recalculate HRMS theoretical values using isotopic abundance software (e.g., IsoPro) to account for chlorine isotopes in the dihydrochloride form .

Q. What strategies optimize reaction yields in spirocyclic imidazo-pyridine synthesis?

  • Methodological Answer :

  • One-Pot Reactions : Use sequential condensation and cyclization steps to minimize intermediate isolation, as shown for tetrahydroimidazo-pyridines (yields improved from 51% to 61% by optimizing stoichiometry) .
  • Catalysis : Test Pd/C or CuI for cross-coupling reactions to functionalize the pyridine ring. Polar solvents (e.g., THF/DMF) enhance catalyst activity .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylation) and adjust reaction time/temperature .

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the spirocyclic core and receptor binding pockets (e.g., GPCRs or kinases). Focus on the dihydrochloride’s charge distribution for salt-bridge formation .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict stability and tautomeric forms of the imidazole ring .
  • SAR Analysis : Compare with structurally related compounds (e.g., pyrazolo[3,4-b]pyridines) to identify critical substituents for activity .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process Control : Implement Design of Experiments (DoE) to map parameter interactions (e.g., temperature, pH, solvent ratio). For example, membrane separation technologies (e.g., nanofiltration) can purify intermediates during scale-up .
  • In-Line Analytics : Use PAT tools like ReactIR to monitor reaction progression in real time, reducing batch-to-batch variability .
  • Quality Metrics : Adopt USP/EP reference standards for impurity profiling (e.g., residual solvents ≤0.1%) .

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